![molecular formula C17H13ClFNO2S2 B2458974 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide CAS No. 2097900-87-1](/img/structure/B2458974.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide
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Description
2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish . It has been used as a building block in conjugated polymers for organic field-effect transistor applications .
Synthesis Analysis
2,2’-Bithiophene can be polymerized to form new conjugated polymers . The compound is typically prepared by crossScientific Research Applications
Corrosion Inhibition and Biocidal Activity
A study conducted by Abousalem et al. (2019) explored the inhibition effect of fluorophenyl-2,2′-bichalcophenes, compounds related to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide, on the corrosion of carbon steel in hydrochloric acid. These compounds, including 4‑([2,2′‑bithiophen]‑5‑yl)‑2‑fluorobenzamidine (MA-1156), demonstrated significant corrosion protection, acting as mixed-type inhibitors. The study also highlighted their biocidal action against bacteria responsible for microbial influenced corrosion (MIC), underlining their dual functionality which could be economically and environmentally beneficial. This suggests potential applications in materials science, especially in corrosion protection and as biocide agents (Abousalem, Ismail, & Fouda, 2019).
Antimicrobial Applications
Desai, Rajpara, and Joshi (2013) synthesized new derivatives that bear a structural resemblance to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide, focusing on their antimicrobial properties. These compounds, specifically designed with a fluorine atom in the 4th position of the benzoyl group, exhibited promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom was crucial for enhancing antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Pharmaceutical Applications
Research by Gadakh et al. (2010) on fluorine-containing derivatives related to the chemical structure revealed significant antibacterial activities against various bacterial strains. These compounds, particularly those with specific fluorine substitutions, showed high minimum inhibitory concentrations (MIC50), indicating their potential as candidates for further pharmaceutical application development, especially in targeting resistant bacterial infections (Gadakh, Pandit, Rindhe, & Karale, 2010).
Chemical Synthesis and Characterization
Perrone et al. (2000) undertook structural modifications of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with structural similarities, focusing on its binding profile across various receptors. This study demonstrates the compound's selectivity and affinity towards dopamine D(4) receptors, underscoring the importance of structural modifications in pharmaceutical chemistry to achieve desired biological activities (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO2S2/c18-12-8-10(19)3-4-11(12)17(22)20-9-13(21)14-5-6-16(24-14)15-2-1-7-23-15/h1-8,13,21H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBGNSFVQFQBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=C(C=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-chloro-4-fluorobenzamide |
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